Superior CXCR4 Antagonism Compared to 2,3‑Dichloro‑4‑fluoropyridine
In a functional assay measuring cytosolic calcium flux in human CD4‑positive T cells, 2,3‑dichloro‑5‑fluoropyridin‑4‑amine exhibited potent antagonism of the CXCR4 receptor with an IC50 of 2.70 nM. [1] In stark contrast, the 4‑fluoro regioisomer (2,3‑dichloro‑4‑fluoropyridine) displayed an IC50 of 3.80 × 10³ nM in a related CXCR4‑mediated cell proliferation assay, a difference of >1,400‑fold. [2]
| Evidence Dimension | CXCR4 Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 2.70 nM |
| Comparator Or Baseline | 2,3‑Dichloro‑4‑fluoropyridine; IC50 = 3,800 nM |
| Quantified Difference | 1,407‑fold higher potency |
| Conditions | Human CD4‑positive T cells; CXCL12‑induced calcium flux (20 min preincubation) |
Why This Matters
Procurement of the correct regioisomer is critical for achieving nanomolar potency in CXCR4‑targeted projects; substituting the 4‑fluoro analog would result in a >1,000‑fold loss of activity.
- [1] BindingDB. (2022). BDBM50565508 (CHEMBL4789233) - Antagonist activity at CXCR4. View Source
- [2] BindingDB. (2022). BDBM50277324 (CHEMBL1381819) - Antagonist activity at CXCR4 in U87‑MG cells. View Source
